molecular formula C12H16N4O3 B2596384 N-(3-methoxypropyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 1775524-88-3

N-(3-methoxypropyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide

Cat. No.: B2596384
CAS No.: 1775524-88-3
M. Wt: 264.285
InChI Key: YTFPYQWVEYBZTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxypropyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide is a synthetic compound belonging to the pyrazine derivatives family. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and antiviral properties

Mechanism of Action

    Target of Action

    Pyrazinamide primarily targets Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .

    Mode of Action

    Pyrazinamide is a prodrug that is converted into the active form, pyrazinoic acid, in the bacteria. This conversion is thought to disrupt membrane energetics and inhibit membrane transport function .

    Biochemical Pathways

    Pyrazinamide and its analogs have been shown to inhibit the activity of purified FAS I, interfering with the bacterium’s ability to synthesize new fatty acids, which are required for growth and replication .

    Pharmacokinetics

    Pyrazinamide is well absorbed orally, metabolized in the liver, and excreted in the urine . Its bioavailability is influenced by factors such as dosage, patient’s metabolic rate, and other individual characteristics.

    Result of Action

    The action of pyrazinamide results in the inhibition of growth and replication of Mycobacterium tuberculosis, effectively treating tuberculosis when used in combination with other antitubercular agents .

    Action Environment

    The efficacy and stability of pyrazinamide can be influenced by various environmental factors, including the pH of the environment. Pyrazinamide is most active at a slightly acidic pH .

Preparation Methods

The synthesis of N-(3-methoxypropyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide typically involves the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms .

Chemical Reactions Analysis

N-(3-methoxypropyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed .

Comparison with Similar Compounds

Properties

IUPAC Name

N-(3-methoxypropyl)-6-methyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O3/c1-8-7-16-10(12(18)14-8)6-9(15-16)11(17)13-4-3-5-19-2/h6-7H,3-5H2,1-2H3,(H,13,17)(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTFPYQWVEYBZTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CC(=N2)C(=O)NCCCOC)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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